

# Application Notes and Protocols: Investigating Shp2/HDAC-IN-1 in Leukemia Models

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## Compound of Interest

Compound Name: Shp2/hdac-IN-1

Cat. No.: B15140076

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## Introduction

Leukemia is a group of hematological malignancies characterized by the uncontrolled proliferation of abnormal blood cells. Key signaling pathways are frequently dysregulated, leading to increased cell survival, proliferation, and a block in differentiation. Two critical players in leukemogenesis are the Src homology 2 domain-containing phosphatase 2 (Shp2) and histone deacetylases (HDACs).

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a crucial signaling node downstream of receptor tyrosine kinases (RTKs).<sup>[1][2]</sup> It positively regulates the RAS/MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival.<sup>[1][3]</sup> Gain-of-function mutations in PTPN11 are associated with several human cancers, including juvenile myelomonocytic leukemia (JMML) and acute myeloid leukemia (AML).<sup>[4][5]</sup>

HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.<sup>[6][7]</sup> In leukemia, HDACs are often overexpressed and contribute to the silencing of tumor suppressor genes, thereby promoting cell survival and blocking differentiation.<sup>[7][8]</sup> HDAC inhibitors have been shown to induce apoptosis, cell cycle arrest, and differentiation in various leukemia models.<sup>[9][10][11]</sup>

Given the critical and distinct roles of Shp2 and HDACs in promoting leukemia, a dual-target inhibitor, **Shp2/HDAC-IN-1**, presents a promising therapeutic strategy. By simultaneously targeting a key signaling amplifier (Shp2) and a critical epigenetic regulator (HDAC), **Shp2/HDAC-IN-1** has the potential for synergistic anti-leukemic activity and may overcome resistance mechanisms associated with single-agent therapies. These application notes provide an overview of the preclinical evaluation of **Shp2/HDAC-IN-1** in various leukemia models.

## Data Presentation

**Table 1: In Vitro Efficacy of Shp2/HDAC-IN-1 in Leukemia Cell Lines**

Cell Line	Leukemia Subtype	Shp2/HDAC-IN-1 IC50 (nM)	Shp2 Inhibitor (SHP099) IC50 (nM)	HDAC Inhibitor (SAHA) IC50 (nM)
MOLM-13	AML	85	550	250
MV4-11	AML	110	620	300
K562	CML	250	>1000	450
REH	ALL	400	>1000	600
Jurkat	T-ALL	320	>1000	550

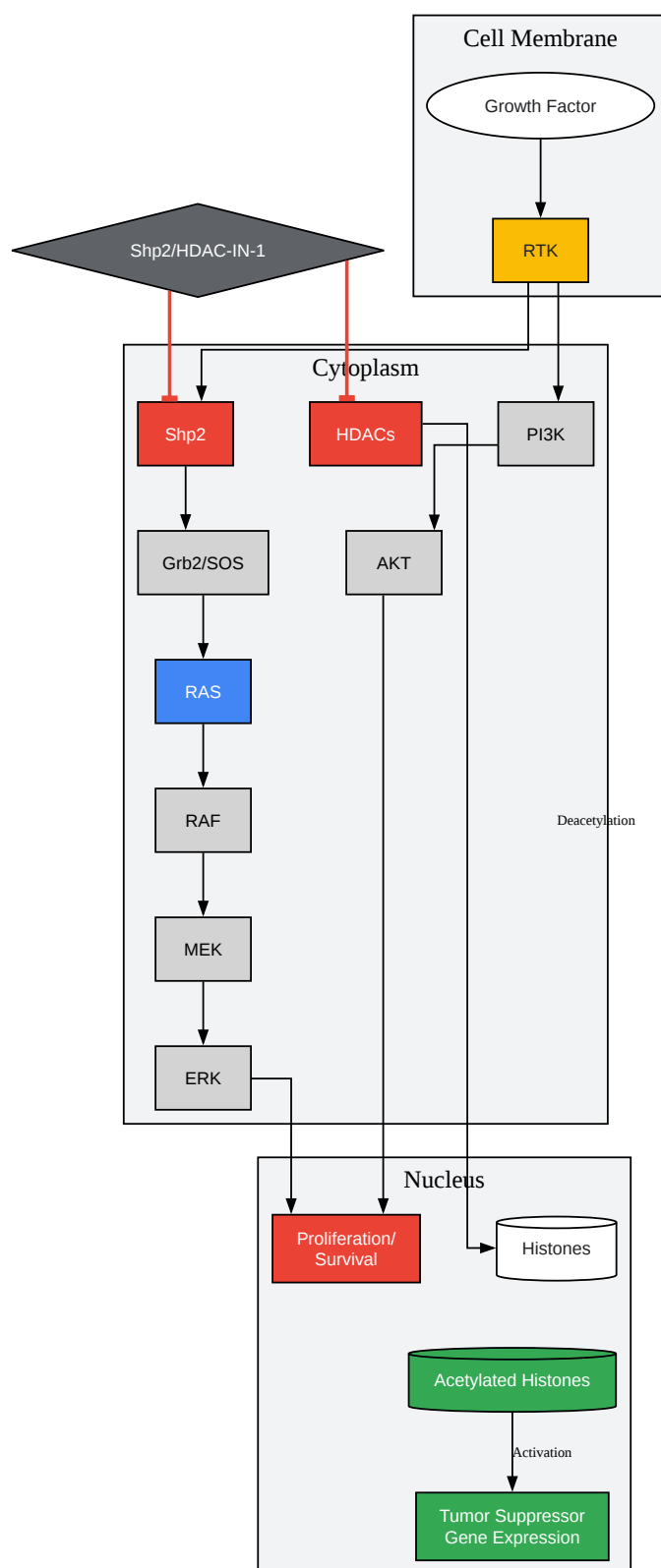
IC50 values were determined after 72 hours of treatment using a standard cell viability assay (e.g., CellTiter-Glo®). Data are representative.

**Table 2: Cellular Effects of Shp2/HDAC-IN-1 on MOLM-13 Cells**

Treatment (24h)	Apoptosis (% of Annexin V+ cells)	G2/M Cell Cycle Arrest (%)	p-ERK Inhibition (%)	Acetyl-Histone H3 Induction (Fold Change)
Vehicle Control	5.2	8.5	0	1.0
Shp2/HDAC-IN-1 (100 nM)	45.8	35.2	85	4.5
Shp2 Inhibitor (SHP099) (600 nM)	15.3	12.1	70	1.2
HDAC Inhibitor (SAHA) (300 nM)	25.6	28.9	10	5.0

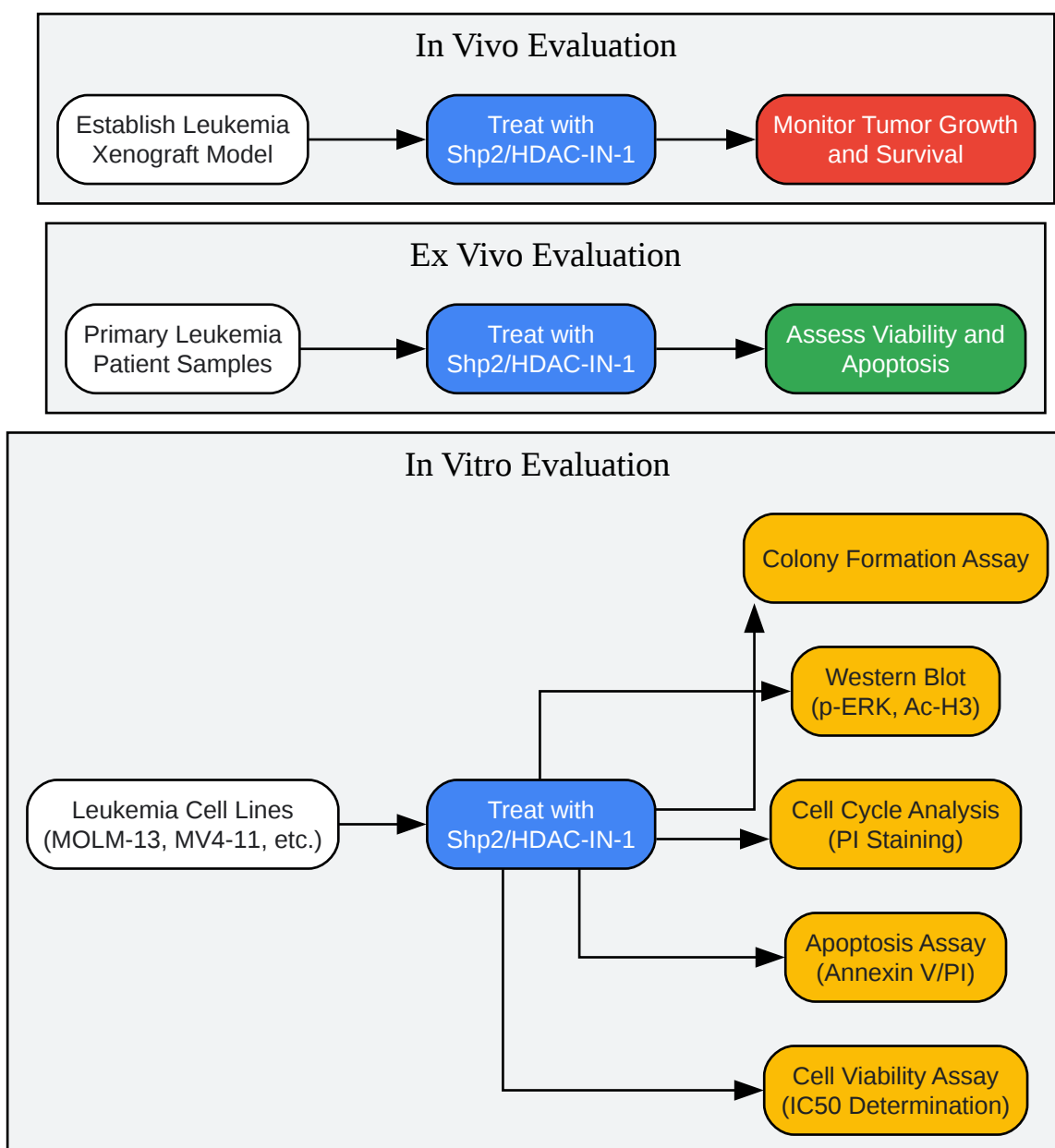
Data are representative of results obtained from flow cytometry and western blot analysis.

## Signaling Pathways and Experimental Workflow



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Caption: Dual inhibition of Shp2 and HDACs by **Shp2/HDAC-IN-1**.



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Caption: Preclinical evaluation workflow for **Shp2/HDAC-IN-1**.

## Experimental Protocols

### Protocol 1: Cell Viability Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Shp2/HDAC-IN-1** in leukemia cell lines.

#### Materials:

- Leukemia cell lines (e.g., MOLM-13, MV4-11)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **Shp2/HDAC-IN-1** (stock solution in DMSO)
- 96-well white, flat-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete culture medium.
- Prepare a serial dilution of **Shp2/HDAC-IN-1** in complete culture medium.
- Add 50 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC<sub>50</sub> values by plotting the percentage of cell viability versus the log concentration of the compound using non-linear regression analysis software (e.g., GraphPad Prism).

## Protocol 2: Western Blot Analysis for Target Engagement and Downstream Signaling

Objective: To assess the effect of **Shp2/HDAC-IN-1** on the phosphorylation of ERK (a Shp2 downstream target) and the acetylation of Histone H3 (an HDAC target).

Materials:

- Leukemia cell line (e.g., MOLM-13)
- **Shp2/HDAC-IN-1**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-acetyl-Histone H3, anti-Histone H3, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed MOLM-13 cells in 6-well plates at a density of  $1 \times 10^6$  cells/mL and allow them to adhere or stabilize overnight.
- Treat cells with various concentrations of **Shp2/HDAC-IN-1** or vehicle control for the desired time (e.g., 6-24 hours).

- Harvest cells by centrifugation and wash with ice-cold PBS.
- Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 11.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensity using software like ImageJ and normalize to the respective total protein or loading control.

## Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by **Shp2/HDAC-IN-1**.

Materials:

- Leukemia cell line (e.g., MOLM-13)
- **Shp2/HDAC-IN-1**



- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed MOLM-13 cells in 12-well plates and treat with **Shp2/HDAC-IN-1** or vehicle control for 24-48 hours.
- Harvest cells (including supernatant) and wash twice with cold PBS.
- Resuspend cells in 100  $\mu$ L of 1X Annexin V binding buffer.
- Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of PI solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Annexin V binding buffer to each tube.
- Analyze the samples by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

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